molecular formula C20H24N4O3 B11676616 2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11676616
M. Wt: 368.4 g/mol
InChI Key: PCMDLUGQDBUFCF-BKUYFWCQSA-N
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Description

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and an acetohydrazide moiety linked to a dihydroxyphenyl group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperazine, which is then reacted with acetohydrazide under specific conditions to form the intermediate compound. This intermediate is subsequently reacted with 2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound.

Scientific Research Applications

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzylpiperazin-1-yl)ethanamine
  • 2-(4-Benzylpiperazin-1-yl)methylbenzonitrile
  • 2-(4-Benzylpiperazin-1-yl)acetohydrazide

Uniqueness

What sets 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H24N4O3/c25-18-7-6-17(19(26)12-18)13-21-22-20(27)15-24-10-8-23(9-11-24)14-16-4-2-1-3-5-16/h1-7,12-13,25-26H,8-11,14-15H2,(H,22,27)/b21-13-

InChI Key

PCMDLUGQDBUFCF-BKUYFWCQSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C\C3=C(C=C(C=C3)O)O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=C(C=C3)O)O

Origin of Product

United States

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